N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
N1-([2,3'-Bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by its bifuran-methyl and trifluoromethoxyphenyl substituents. This compound has drawn interest in medicinal chemistry and materials science due to its structural uniqueness, though its specific applications remain under investigation.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O5/c19-18(20,21)28-13-3-1-12(2-4-13)23-17(25)16(24)22-9-14-5-6-15(27-14)11-7-8-26-10-11/h1-8,10H,9H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRDIVGAKMJVAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bifuran Core Construction
The [2,3'-bifuran] moiety is synthesized via a palladium-catalyzed cross-coupling reaction between 2-bromofuran and 3-furanboronic acid. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 78 | |
| Solvent | Tetrahydrofuran (THF) | - | |
| Temperature | 80°C | - | |
| Reaction Time | 12 h | - |
Mechanistic Insight : The Suzuki-Miyaura coupling facilitates C–C bond formation between the brominated and boronic acid-functionalized furans, preserving the heterocyclic integrity.
Functionalization to Primary Amine
The methylamine group is introduced via reductive amination of the bifuran aldehyde intermediate:
- Aldehyde Formation : Oxidation of the furan methyl group using MnO₂ in dichloromethane.
- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride in methanol, yielding [2,3'-bifuran]-5-ylmethylamine with 65% isolated yield.
Preparation of 4-(Trifluoromethoxy)Aniline
Direct Fluorination Methodology
4-(Trifluoromethoxy)aniline is synthesized via nucleophilic aromatic substitution of 4-nitrochlorobenzene with trifluoromethoxide, followed by nitro group reduction:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Trifluoromethoxylation | KF/18-crown-6, DMF, 120°C | 52 | |
| Nitro Reduction | H₂ (1 atm), Pd/C, ethanol | 89 |
Challenge : The electron-withdrawing trifluoromethoxy group deactivates the aromatic ring, necessitating harsh conditions for substitution.
Oxalamide Bond Formation
Sequential Aminolysis of Oxalyl Chloride
The oxalamide backbone is constructed using a two-step aminolysis protocol:
Reaction with [2,3'-Bifuran]-5-ylmethylamine :
- Oxalyl chloride (1.1 eq) is added dropwise to a cooled (−10°C) solution of the amine in dry dichloromethane.
- Triethylamine (2.2 eq) is used as a proton scavenger.
- Intermediate: N-([2,3'-bifuran]-5-ylmethyl)oxalyl chloride.
Coupling with 4-(Trifluoromethoxy)Aniline :
- The intermediate is reacted with 4-(trifluoromethoxy)aniline (1.0 eq) in THF at 0°C→25°C.
- Yield: 72% after silica gel chromatography.
Critical Parameters :
- Strict temperature control (−10°C → 0°C) prevents side reactions from the trifluoromethoxy group’s electron-withdrawing effects.
- Anhydrous conditions are essential to avoid hydrolysis of oxalyl chloride.
Industrial-Scale Optimization
Catalytic and Solvent Systems
Comparative studies of catalysts and solvents for the Suzuki-Miyaura coupling step:
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(OAc)₂ | Toluene | 68 | 95 |
| PdCl₂(dppf) | Dioxane | 82 | 98 |
| Pd(PPh₃)₄ | THF | 78 | 97 |
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms 99.3% purity, with retention time = 8.2 min.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Furan ring oxidation | Use of inert atmosphere (N₂/Ar) |
| Trifluoromethoxy group hydrolysis | Low-temperature aminolysis (−10°C) |
| Regioselectivity in bifuran synthesis | PdCl₂(dppf) catalyst with chelating ligands |
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable continuous synthesis of the bifuran intermediate, reducing reaction time by 40% and improving yield to 85%.
Enzymatic Aminolysis
Pilot studies using lipase catalysts show promise for greener oxalamide bond formation, though yields remain suboptimal (48%).
Chemical Reactions Analysis
Types of Reactions
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furanones, while reduction of the oxalamide group can produce primary or secondary amines.
Scientific Research Applications
N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N1-([2,3’-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The bifuran and trifluoromethoxyphenyl groups can interact with specific sites on these targets, leading to changes in their activity or function. This interaction can modulate various biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Derivatives
To contextualize its properties, we compare it to three oxalamide analogs from recent literature (), focusing on structural features, synthetic yields, and functional implications.
Key Observations:
Substituent Complexity :
- The target compound’s bifuran-methyl group distinguishes it from simpler aryl/alkyl substituents in Compounds 16–16. Bifuran systems may enhance π-stacking or charge transport in materials applications, whereas methoxy or fluoro groups in analogs prioritize solubility or metabolic stability.
- The trifluoromethoxy group (CF3O-) in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy (-OCH3) in Compounds 16–17. This could influence reactivity in catalysis or binding affinity in biological targets.
Lower yields in Compound 16 (23%) suggest challenges in stabilizing hydroxybenzoyl intermediates, whereas higher yields in Compound 18 (52%) highlight the efficiency of fluorinated aryl groups.
Functional Implications :
- Biological Activity : Compound 16’s hydroxybenzoyl group may facilitate hydrogen bonding in enzyme inhibition, while the target’s trifluoromethoxy group could enhance membrane permeability or resistance to oxidative degradation.
- Materials Properties : The bifuran group’s conjugation might align with triazine-based TADF emitters (as in ), where extended π-systems improve electroluminescence efficiency.
Research Findings and Limitations
- Synthetic Challenges : The bifuran-methyl substituent’s steric bulk may complicate coupling reactions, necessitating optimized catalysts or protecting-group strategies, as seen in triazine derivatives.
Biological Activity
N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features that combine bifuran and trifluoromethoxy groups. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Molecular Formula: CHFNO
- Molecular Weight: Approximately 358.29 g/mol
Synthesis Methodology
The synthesis typically involves the following steps:
- Preparation of Oxalyl Chloride : The reaction begins with the formation of oxalyl chloride.
- Reaction with Bifuran Derivative : The bifuran derivative is reacted under controlled conditions to form an intermediate.
- Final Reaction : This intermediate is then reacted with 4-(trifluoromethoxy)aniline to yield the final product.
This process is usually conducted under anhydrous conditions to enhance yield and minimize side reactions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, oxalamides have shown potential in inhibiting cell proliferation in various cancer cell lines, including pancreatic and gastric cancer cells.
- Case Study : A related oxalamide was tested for its effects on human pancreatic cancer (Patu8988) and human gastric cancer (SGC7901) cell lines using MTT assays, which demonstrated a notable reduction in cell viability, suggesting a promising lead for further development in cancer therapeutics.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Patu8988 | 10.5 | Induces apoptosis via caspase activation |
| Compound B | SGC7901 | 12.3 | Inhibits cell cycle progression |
Enzyme Inhibition
The compound's structural characteristics suggest potential interactions with various biological targets, particularly enzymes involved in metabolic pathways.
- Acetylcholinesterase (AChE) Inhibition : Similar oxalamides have been reported to inhibit AChE activity, which is crucial for neurotransmission regulation. The inhibition of AChE can lead to increased levels of acetylcholine, thereby enhancing synaptic transmission.
The biological activity of this compound is hypothesized to involve:
- Binding Affinity : The trifluoromethoxy group enhances lipophilicity, facilitating better membrane permeability and interaction with intracellular targets.
- Molecular Interactions : The bifuran moiety may engage in π-π stacking interactions with aromatic residues within enzyme active sites or receptor binding domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
